![molecular formula C20H21BrN2OS B4011892 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4011892.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide
Description
Synthesis Analysis
The synthesis of adamantane-1,3,4-thiadiazole hybrids, including derivatives with bromophenyl groups, involves crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis to characterize intra- and intermolecular interactions, indicating a sophisticated synthesis process (El-Emam et al., 2020). These methods provide insights into the orientation of amino groups and the significance of halogen substitutions in the synthesis of related compounds.
Molecular Structure Analysis
The adamantane-1,3,4-thiadiazole hybrids exhibit different orientations of the amino group in halogenated structures, as revealed by low-temperature crystal structure determinations. QTAIM approach and Hirshfeld surface analysis are utilized to characterize the molecular structure, highlighting the strength of N–H⋯N hydrogen bonds among other noncovalent interactions in stabilizing the crystal structure (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives are known for their diverse chemical reactions, leading to various biological activities. The synthesis and characterization of adamantyl-1,3,4-thiadiazole hybrids suggest these compounds undergo reactions yielding structures with potent antimicrobial and anti-inflammatory activities. These reactions are crucial for developing compounds with potential therapeutic applications (Al-Mutairi et al., 2019).
Physical Properties Analysis
The physical properties of adamantane derivatives, including their crystal packing and stabilization through non-covalent interactions, are critical for understanding their behavior in various environments. The crystal and molecular structure investigations provide insights into the role of C–H⋯S and C–H⋯N hydrogen bonds, contributing to the compounds' stability and potential functionalities (Domagała et al., 2003).
Chemical Properties Analysis
The chemical properties of "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide" and related compounds are characterized by their reactivity and potential biological activities. Studies on adamantane-isothiourea derivatives highlight their antimicrobial and anti-inflammatory properties, showcasing the compound's versatility and potential for various applications (Al-Wahaibi et al., 2017).
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2OS/c21-16-3-1-15(2-4-16)17-11-25-19(22-17)23-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWVMSPGVVCWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



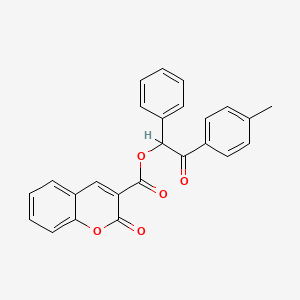

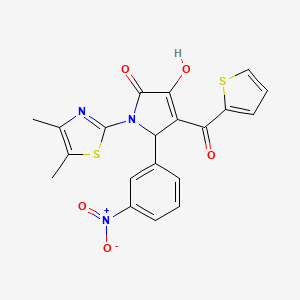
![N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B4011842.png)
![1-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4011850.png)
![N-(4-methylphenyl)-N'-[(1-propylcyclobutyl)methyl]malonamide](/img/structure/B4011852.png)
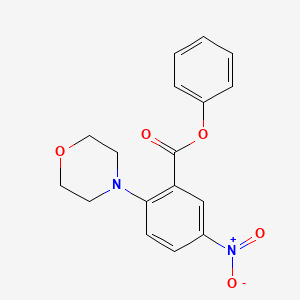
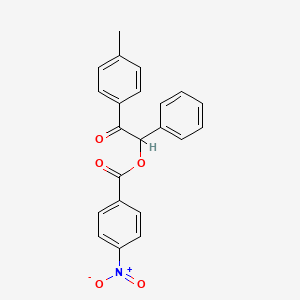
![4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4011877.png)


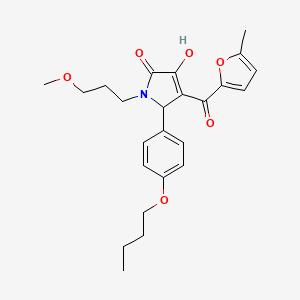

![methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4011898.png)